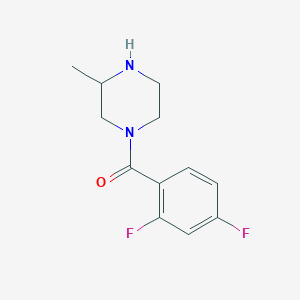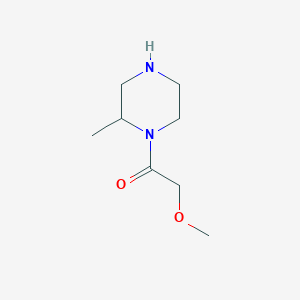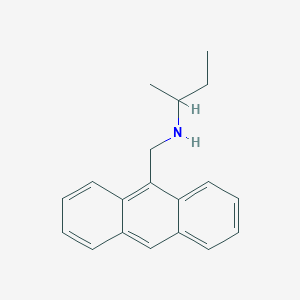![molecular formula C10H9ClFN3 B6362314 1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240566-56-6](/img/structure/B6362314.png)
1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine” is a type of organic compound known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, midazolam, an imidazobenzodiazepine, has been synthesized using isocyanide reagents . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Applications De Recherche Scientifique
Reductive Amination Synthesis
One application involves the synthesis of secondary amines through direct reductive amination, demonstrating the compound's role as a precursor in producing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals. This process utilizes metal hydride reagents for the synthesis of secondary and tertiary amines, highlighting its importance in organic synthesis and the pharmaceutical industry (Bawa, Ahmad, & Kumar, 2009).
Aurora Kinase Inhibition
Another study presents a compound structurally related to "1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine" as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer treatment research. This reflects the compound's relevance in developing therapeutic agents targeting specific cellular mechanisms involved in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Structural Characterization
Research on the structural characterization of related compounds has led to a better understanding of their molecular configurations, which is crucial for designing more effective and selective drugs. Studies involving single crystal diffraction techniques provide insights into the molecular and crystal structures of these compounds, aiding in the development of new materials with potential applications in various industries (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential as antibacterial agents. This indicates the compound's applicability in developing new antimicrobial drugs to combat resistant bacterial strains (Mistry, Desai, & Desai, 2016).
Propriétés
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-3-1-2-7(10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWAWULUQAYWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)



![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)